molecular formula C10H9N3O2 B2731195 1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid CAS No. 691363-13-0

1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid

Cat. No.: B2731195
CAS No.: 691363-13-0
M. Wt: 203.201
InChI Key: UYVLESLXWSORKA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid ( 691363-13-0) is a high-purity heterocyclic compound offered as a specialized building block for chemical synthesis and research applications. With a molecular formula of C10H9N3O2 and a molecular weight of 203.20 g/mol, this compound is characterized to a purity of 98% and is supplied with supporting analytical data. It serves as a versatile precursor in organic chemistry and drug discovery efforts, particularly in the construction of more complex molecular architectures. This product is intended for use as a Heterocyclic Building Block and is strictly for research and development purposes. This compound is for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylbenzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)6-1-4-9-8(5-6)11-12-13(9)7-2-3-7/h1,4-5,7H,2-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVLESLXWSORKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=C(C=C3)C(=O)O)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with benzotriazole-5-carboxylic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid with structurally related benzotriazole derivatives, focusing on substituent effects, physicochemical properties, and applications:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Notes References
This compound Cyclopropyl C${10}$H${9}$N${3}$O${2}$ 203.20 Rigid cyclopropyl group enhances steric hindrance; carboxylic acid enables H-bonding. Purity: 98% . Versatile scaffold for drug design; potential ligand for metal coordination.
1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid Cyclopentyl C${12}$H${13}$N${3}$O${2}$ 231.25 Bulkier substituent increases lipophilicity; reduced solubility in polar solvents. CAS: 691363-08-3 . Used in structural studies; limited commercial availability.
1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid Ethyl C${9}$H${9}$N${3}$O${2}$ 191.19 Flexible ethyl group improves solubility; strong H-bond donor/acceptor. Metal ion complexation; catalyst in organic synthesis. Price: $188/250 mg .
1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid Benzyl C${14}$H${11}$N${3}$O${2}$ 253.26 Aromatic benzyl group enhances π-π interactions; higher molecular weight. XLogP: 2.2 . Pharmacological studies (ChEMBL ID: CHEMBL4421); targets GPCRs .
1H-1,2,3-benzotriazole-5-carboxylic acid (parent) None C${7}$H${5}$N${3}$O${2}$ 163.13 Unsubstituted; high aqueous solubility but low lipophilicity. CAS: 60932-58-3 . Corrosion inhibitor; precursor for ester derivatives (e.g., methyl esters) .

Key Observations:

Substituent Effects: Cyclopropyl vs. Ethyl vs. Cyclopropyl: The ethyl substituent (flexible alkyl chain) improves solubility in polar solvents, whereas the cyclopropyl group balances lipophilicity and rigidity for membrane permeability . Benzyl vs. Cyclopropyl: The benzyl group enhances π-π stacking interactions but increases molecular weight, reducing solubility. The cyclopropyl variant offers a more compact hydrophobic profile .

Physicochemical Properties: Solubility: Carboxylic acid derivatives generally exhibit moderate aqueous solubility. The ethyl analog shows the highest solubility due to its flexible alkyl chain, while the benzyl derivative is the least soluble . Hydrogen Bonding: All carboxylic acid derivatives act as strong H-bond donors/acceptors, facilitating interactions with biological targets or metal ions .

Applications :

  • Drug Discovery : The cyclopropyl and benzyl derivatives are prioritized for their pharmacokinetic profiles (e.g., bioavailability, metabolic stability) .
  • Materials Science : The ethyl analog is used in metal-organic frameworks (MOFs) due to its ability to coordinate with transition metals .

Synthetic Accessibility :

  • Cyclopropyl-containing compounds require specialized synthesis (e.g., cyclopropanation reactions), whereas ethyl or benzyl analogs are more straightforward to prepare .

Research Findings and Data

  • Stability : Cyclopropyl derivatives exhibit moderate thermal stability but may degrade under strong acidic/basic conditions due to ring strain .
  • Biological Activity : The benzyl derivative (ChEMBL ID: CHEMBL4421) shows affinity for GPCRs, while the cyclopropyl analog is being explored for kinase inhibition .
  • Commercial Availability : The cyclopropyl variant is listed as discontinued by CymitQuimica but available via Combi-Blocks (98% purity) .

Biological Activity

1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid (CP-BTCA) is a benzotriazole derivative that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with CP-BTCA, including its mechanism of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

CP-BTCA is characterized by a cyclopropyl group attached to the benzotriazole core, which comprises a five-membered aromatic ring containing three nitrogen atoms. The molecular formula is C₉H₈N₄O₂, with a molecular weight of approximately 232.19 g/mol. Its unique structure contributes to distinct steric and electronic properties compared to other benzotriazole derivatives.

The biological activity of CP-BTCA is attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes or receptors involved in critical biochemical pathways. However, detailed investigations are ongoing to elucidate the precise mechanisms underlying its effects.

Antimicrobial Activity

Research indicates that CP-BTCA exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including those resistant to conventional antibiotics. For instance:

  • In vitro Studies : CP-BTCA demonstrated promising activity against Acinetobacter baumannii and Pseudomonas aeruginosa, two major pathogens listed on the WHO priority list for antibiotic resistance. The minimum inhibitory concentration (MIC) values were reported as follows:
    • A. baumannii: MIC = 0.5 μg/mL
    • P. aeruginosa: MIC = 8 μg/mL .

Anticonvulsant Activity

In animal models, CP-BTCA exhibited moderate anticonvulsant effects. A study involving mice indicated that it could reduce seizure frequency, although further research is needed to understand its full therapeutic potential and mechanism of action.

Cytotoxicity Studies

Cytotoxicity assays have revealed that CP-BTCA has low toxicity in human cell lines, making it a candidate for further development in cancer therapeutics. In HepG2 liver cells, the compound showed an IC50 value greater than 100 μM, indicating a favorable safety profile .

Comparative Analysis with Related Compounds

To assess the unique properties of CP-BTCA, a comparison with structurally similar compounds was conducted:

Compound NameStructure TypeUnique Features
This compoundBenzotriazole derivativeSmaller cyclopropyl group; different steric effects
1-Methyl-1,2,3-benzotriazole-5-carboxylic acidBenzotriazole derivativeMethyl group affects solubility and reactivity
1-Benzyl-1,2,3-benzotriazole-5-carboxylic acidBenzotriazole derivativeBenzyl group enhances lipophilicity

This table highlights how the cyclopropyl substituent in CP-BTCA influences its biological activity and potential applications compared to other derivatives.

Case Studies

Several studies have explored the biological activities of CP-BTCA:

  • Antimicrobial Efficacy : A study published in 2023 demonstrated that CP-BTCA effectively inhibited the growth of multidrug-resistant bacterial strains in vitro. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis .
  • Anticonvulsant Effects : Another study investigated the anticonvulsant properties of CP-BTCA in mice models. The results indicated a significant reduction in seizure activity compared to controls, suggesting potential as a therapeutic agent for epilepsy.

Q & A

Basic: What are the established synthetic routes for 1-cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves introducing the cyclopropyl group via nucleophilic substitution or cycloaddition reactions. A common approach is cyclizing precursors like benzotriazole derivatives with cyclopropane-containing reagents under acidic or basic conditions. For example:

  • Step 1: React 1H-benzotriazole-5-carboxylic acid with cyclopropyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .
  • Step 2: Purify the crude product using recrystallization (e.g., DMF/acetic acid mixture) or column chromatography (silica gel, ethyl acetate/hexane) .
  • Optimization: Monitor reaction progress via TLC or HPLC. Adjust reaction time and temperature to minimize by-products like N-alkylated isomers.

Table 1: Comparison of Synthesis Methods

MethodConditionsYield (%)Purity (%)Reference
Cyclopropyl bromideK₂CO₃, DMF, 80°C, 24h6595
Cyclopropane carbaldehydeH₂SO₄, reflux, 5h5590

Basic: How is the crystal structure of this compound determined, and what software is recommended?

Methodological Answer:
X-ray crystallography is the gold standard. Key steps include:

  • Crystallization: Grow single crystals via slow evaporation (e.g., ethanol/water mixture).
  • Data Collection: Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Employ SHELX software (e.g., SHELXL for structure refinement) to resolve atomic positions and thermal parameters. SHELX is robust for small molecules and handles twinning or high-resolution data effectively .
  • Validation: Check for R-factor convergence (< 5%) and use PLATON to validate geometry.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:
Discrepancies often arise from residual solvents, tautomerism, or impurities. Strategies include:

  • NMR Analysis: Use deuterated DMSO or CDCl₃. Compare chemical shifts with literature (e.g., benzotriazole protons typically appear at δ 7.5–8.5 ppm) .
  • Tautomer Identification: Perform variable-temperature NMR to detect tautomeric equilibria (e.g., 1H vs. 2H-benzotriazole forms).
  • Impurity Profiling: Use LC-MS to identify by-products (e.g., unreacted starting material at m/z 163.13 ).

Advanced: What methodologies are suitable for studying its interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses. The carboxylic acid group often interacts with catalytic lysine or arginine residues .
  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations.
  • Enzymatic Assays: Monitor inhibition via spectrophotometry (e.g., NADH depletion at 340 nm for dehydrogenase targets) .

Advanced: How does the cyclopropyl group influence regioselectivity in substitution reactions?

Methodological Answer:
The cyclopropyl ring’s strain and electron-withdrawing effects direct electrophilic attacks to the benzotriazole’s N1 position. Experimental approaches:

  • DFT Calculations: Compute Fukui indices to predict reactive sites.
  • Isotopic Labeling: Use ¹⁵N-labeled benzotriazole to track substitution patterns via 2D NMR (e.g., HSQC) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the carboxylic acid group.
  • Stability Testing: Monitor degradation via HPLC every 6 months. Avoid exposure to light (use amber vials) .

Advanced: How can computational models predict its pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Use SwissADME or pkCSM to estimate logP (lipophilicity), bioavailability, and CYP450 inhibition. The carboxylic acid group enhances solubility but may reduce BBB penetration.
  • Metabolism Simulations: Employ MetaSite to identify potential Phase I/II metabolites (e.g., glucuronidation at the COOH group) .

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